methyl (2R)-2-isothiocyanatobutanoate
Description
Properties
Molecular Formula |
C6H9NO2S |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
methyl (2R)-2-isothiocyanatobutanoate |
InChI |
InChI=1S/C6H9NO2S/c1-3-5(7-4-10)6(8)9-2/h5H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
JQEICALGZPXFNA-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)N=C=S |
Canonical SMILES |
CCC(C(=O)OC)N=C=S |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The common synthetic route to this compound involves:
- Starting from the chiral amino acid methyl ester, methyl (2R)-2-aminobutanoate.
- Conversion of the amino group (-NH2) into an isothiocyanate (-N=C=S) functionality.
- This transformation is typically achieved by reacting the amino ester with thiophosgene or by in situ generation of dithiocarbamate intermediates followed by desulfurization.
Preparation via Thiophosgene
- The amino ester hydrochloride salt is suspended in an organic solvent such as chloroform.
- An aqueous saturated solution of sodium bicarbonate is used to maintain basic conditions.
- Thiophosgene (CSCl2) is added dropwise at room temperature.
- The amino group reacts with thiophosgene to form the isothiocyanate.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the organic layer is separated, washed, dried, and purified by silica gel chromatography.
- Yield: Typically 58–75% for similar amino acid methyl esters.
- Reaction time: 30–60 minutes.
- Temperature: Room temperature.
- Purification: Silica gel chromatography.
| Parameter | Condition/Value |
|---|---|
| Amino ester substrate | Methyl (2R)-2-aminobutanoate hydrochloride salt |
| Solvent | Chloroform |
| Base | Saturated NaHCO3 aqueous solution |
| Thiophosgene equivalents | 1.5 equiv |
| Temperature | Room temperature |
| Reaction time | 30–60 min |
| Yield | 58–75% |
Source: Adapted from typical procedures for amino acid methyl esters isothiocyanate synthesis
One-Pot Dithiocarbamate Desulfurization Method
- The amino ester is reacted with carbon disulfide (CS2) in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) or sodium hydride (NaH) to form a dithiocarbamate salt intermediate.
- This intermediate is then treated with an oxidizing agent such as iron(III) chloride (FeCl3·6H2O) or cyanuric acid to effect desulfurization, yielding the isothiocyanate.
- The reaction is typically performed under aqueous or biphasic conditions.
- The product is extracted with organic solvents and purified.
- Mild reaction conditions, often room temperature.
- Avoids use of toxic thiophosgene.
- Suitable for scale-up.
- Yields range from moderate to good (50–90%).
| Parameter | Condition/Value |
|---|---|
| Amino ester substrate | Methyl (2R)-2-aminobutanoate |
| Base | DABCO or NaH |
| Carbon disulfide equivalents | 1.5–2.0 equiv |
| Oxidant | FeCl3·6H2O or cyanuric acid |
| Solvent | THF/water biphasic or aqueous |
| Temperature | 0 °C to room temperature |
| Reaction time | Several hours (4–6 h) |
| Yield | 60–85% |
Source: Adapted from one-pot isothiocyanate syntheses via dithiocarbamate intermediates
Staudinger/Aza-Wittig Tandem Reaction (Alternative Method)
- Involves the conversion of azides derived from the amino ester into isothiocyanates.
- The azide reacts with triphenylphosphine (Ph3P) to form iminophosphorane intermediates.
- Subsequent reaction with carbon disulfide leads to isothiocyanate formation.
- This method is more complex and less commonly used for amino esters but offers high selectivity.
Source: Literature on isothiocyanate synthesis via Staudinger/aza-Wittig reaction
Comparative Table of Preparation Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Thiophosgene Method | Thiophosgene, NaHCO3, chloroform, r.t., 30–60 min | Straightforward, well-established | Uses toxic thiophosgene | 58–75 |
| One-Pot Dithiocarbamate Desulfurization | CS2, DABCO/NaH, FeCl3 or cyanuric acid, aqueous, r.t., 4–6 h | Mild, safer, scalable | Longer reaction time | 60–85 |
| Staudinger/Aza-Wittig | Azide precursor, Ph3P, CS2, various solvents | High selectivity | Multi-step, requires azide prep | Variable |
Chemical Reactions Analysis
Types of Reactions
Methyl(2R)-2-isothiocyanatobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Scientific Research Applications
Methyl(2R)-2-isothiocyanatobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds and functionalized materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl(2R)-2-isothiocyanatobutanoate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with amino acids in proteins, thereby modifying their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its bioactivity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and predicted physicochemical properties of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Lipophilicity : The isopropyl group likely elevates logP values, improving membrane permeability relative to the parent compound or CF₃ analog.
- Acidity : The trifluoromethyl group (CF₃) in the CF₃ analog lowers the pKa of the carboxylic acid due to its electron-withdrawing nature, whereas the isopropyl group (electron-donating) may slightly raise it .
Collision Cross-Section (CCS) and Mass Spectrometry
Predicted CCS values, used in ion mobility spectrometry, highlight differences in molecular size and shape:
- 3-Oxo-1-phenylcyclobutane-1-carboxylic acid : CCS = 140.2 Ų ([M+H]+). The planar phenyl group minimizes 3D bulk .
- 3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid : CCS = 148.9 Ų ([M+H]+). The tetrahedral CF₃ group increases molecular volume .
- Target Compound : CCS data are unavailable, but the isopropyl group’s branched structure is expected to yield a CCS between 145–150 Ų, closer to the CF₃ analog.
Biological Activity
Methyl (2R)-2-isothiocyanatobutanoate, a compound derived from glucosinolates, has garnered attention for its biological activities, particularly in the context of plant defense mechanisms and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Overview of this compound
- Chemical Structure : The compound is classified as an isothiocyanate, characterized by the presence of the isothiocyanate functional group (-N=C=S) attached to a butanoate backbone.
- Natural Sources : It is primarily found in plants of the Brassicaceae family, which includes cruciferous vegetables such as broccoli and mustard.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, which suggests its potential as a natural preservative in food products and as an alternative to synthetic antimicrobial agents.
2. Anticancer Effects
Research indicates that isothiocyanates can induce apoptosis in cancer cells. Specifically, this compound has been observed to:
- Inhibit cell proliferation in several cancer lines.
- Modulate signaling pathways associated with cell cycle regulation and apoptosis.
- Enhance the detoxification processes in cells through the upregulation of phase II enzymes like glutathione S-transferases.
3. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity may contribute to its potential therapeutic effects in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Modulation : It influences various enzymes involved in detoxification and metabolism, enhancing the body’s ability to handle oxidative stress.
- Gene Expression : The compound can alter gene expression patterns, particularly those related to inflammation and cancer progression.
- Cell Signaling : It interacts with key signaling pathways, such as NF-kB and MAPK pathways, which are crucial for cellular responses to stress and inflammation.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Activity
In a study involving human colorectal cancer cells, treatment with this compound resulted in a significant reduction in cell viability. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and activate caspase-dependent apoptosis pathways.
Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results showed a 90% reduction in bacterial load within 24 hours of treatment, suggesting its potential use as a topical antimicrobial agent.
Q & A
Q. What is a robust synthetic route for methyl (2R)-2-isothiocyanatobutanoate, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves converting a chiral amine precursor to the isothiocyanate group. A validated approach includes:
- Step 1: Start with methyl (2R)-2-aminobutanoate. Protect the amine group if necessary (e.g., using Boc anhydride).
- Step 2: React with thiophosgene (CSCl₂) or a safer alternative like 1,1'-thiocarbonyldiimidazole (TCDI) in anhydrous dichloromethane at 0–5°C to form the isothiocyanate .
- Step 3: Purify via silica gel chromatography (hexane/ethyl acetate gradient) or reverse-phase HPLC (acetonitrile/water) to remove byproducts .
- Enantiomeric Purity: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis to confirm retention of the (R)-configuration .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Methodological Answer:
- Chiral HPLC: Compare retention times with (2S)-enantiomer standards. A baseline separation (resolution >1.5) confirms enantiopurity .
- Optical Rotation: Measure specific rotation ([α]D²⁵) and compare to literature values for (R)-configured analogs. For example, methyl (R)-2-methylbutanoate has [α]D²⁵ = +9.2° (neat), providing a reference .
- X-ray Crystallography (if crystalline): Resolve the absolute configuration via single-crystal analysis, though this requires suitable crystallization conditions.
Q. What analytical techniques are recommended for purity assessment and quantification?
Methodological Answer:
- HPLC-UV/LCMS: Use a C18 column (e.g., Waters XBridge®) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor at 254 nm (isothiocyanate UV absorption) .
- NMR Spectroscopy: Confirm structural integrity via ¹H NMR (e.g., characteristic isothiocyanate signal at δ 3.7–3.9 ppm for methyl ester, δ 4.5–5.0 ppm for CH-NCS) .
- Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values.
Q. How should this compound be stored to prevent decomposition?
Methodological Answer:
- Short-Term: Store at –20°C in amber vials under argon to avoid moisture and light-induced degradation .
- Long-Term: Lyophilize and keep as a solid at –80°C with desiccants (e.g., molecular sieves).
- Stability Monitoring: Perform periodic HPLC checks for thiourea byproducts (hydrolysis product) .
Advanced Research Questions
Q. How do reaction parameters (solvent, temperature, catalysts) influence the yield and enantiomeric excess (EE) during synthesis?
Methodological Answer:
- Solvent Effects: Anhydrous THF or DCM minimizes hydrolysis. Polar aprotic solvents (e.g., DMF) may accelerate side reactions .
- Temperature Control: Reactions at 0–5°C reduce racemization. Elevated temperatures (>25°C) risk epimerization at the chiral center .
- Catalysts: Additives like DMAP (4-dimethylaminopyridine) can improve coupling efficiency but may require post-reaction quenching.
Q. What are the key reactivity patterns of this compound in nucleophilic addition reactions?
Methodological Answer:
- Thiourea Formation: React with primary amines (e.g., benzylamine) in DCM at room temperature to form (2R)-2-(thioureido)butanoate derivatives. Monitor via TLC (Rf shift from 0.8 to 0.5 in ethyl acetate/hexane) .
- Cyclization Pathways: Under basic conditions (e.g., K₂CO₃ in MeOH), intramolecular cyclization may yield 2-thioxoimidazolidinone derivatives. Optimize stoichiometry to suppress this side reaction .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation: Compare NMR (¹H, ¹³C) and IR spectra with structurally related compounds (e.g., methyl 2-isothiocyanatobenzoate ).
- Solvent Artifacts: Ensure deuterated solvents (e.g., CDCl₃) are free of acidic impurities that may protonate the isothiocyanate group, altering chemical shifts .
- Dynamic Effects: Account for rotational isomerism in NMR; variable-temperature experiments can resolve splitting due to hindered rotation around the N=C=S bond .
Q. What strategies mitigate decomposition during kinetic studies or biological assays?
Methodological Answer:
- Buffered Conditions: Use phosphate buffer (pH 7.4) with 1–5% DMSO to enhance solubility while minimizing hydrolysis .
- Real-Time Monitoring: Employ LCMS to track degradation (e.g., m/z 73 for methyl isothiocyanate, a common breakdown product) .
- Stabilizers: Add 1 mM EDTA to chelate metal ions that catalyze decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
